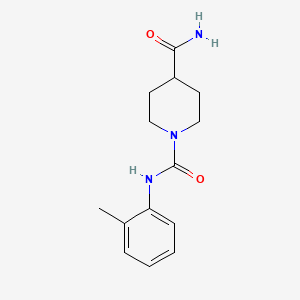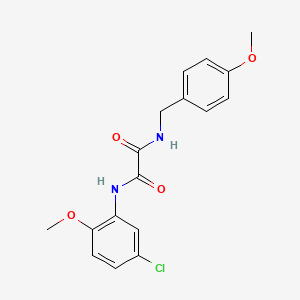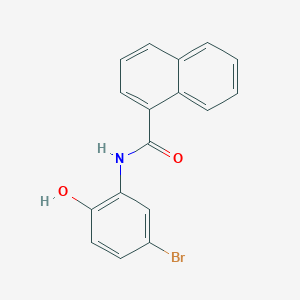![molecular formula C16H22N2OS B4967497 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine is a chemical compound that has been extensively researched for its potential as a therapeutic agent. This compound is commonly referred to as 'MMQ' and has shown promising results in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of MMQ is not fully understood. However, it is believed that MMQ exerts its antimalarial activity by inhibiting the heme detoxification pathway in the parasite. This leads to the accumulation of toxic heme in the parasite, ultimately resulting in its death.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, MMQ has also been shown to have potential as an anticancer agent. In a study conducted by Chen et al. (2016), MMQ was found to induce apoptosis in human ovarian cancer cells. MMQ was also found to inhibit the growth of tumor xenografts in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMQ in lab experiments is its high potency against Plasmodium falciparum. This makes it a valuable tool for studying the biology of the parasite and developing new antimalarial drugs. However, one of the limitations of using MMQ is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on MMQ. One area of interest is the development of new antimalarial drugs based on the structure of MMQ. Another area of interest is the investigation of the anticancer properties of MMQ and its potential as a therapeutic agent for other types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MMQ and its effects on other biological systems.
Synthesemethoden
The synthesis of MMQ involves the reaction of 8-methoxy-4-methyl-2-quinoline thiol with N,N-dimethyl-1-chloropropane-3-amine. This reaction results in the formation of MMQ as a yellow crystalline powder. The purity of MMQ can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
MMQ has been studied for its potential as an antimalarial agent. In a study conducted by Chaturvedi et al. (2010), MMQ was found to have potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. MMQ was also found to be effective against chloroquine-resistant strains of the parasite.
Eigenschaften
IUPAC Name |
3-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-12-11-15(20-10-6-9-18(2)3)17-16-13(12)7-5-8-14(16)19-4/h5,7-8,11H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNFOMLITQGRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-N,N-dimethylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)

![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)




![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)
